molecular formula C20H28ClN3O3 B12461129 Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12461129
M. Wt: 393.9 g/mol
InChI Key: XRAYVOQINXYDKU-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a piperidine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with piperazine-1-carboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but lacks the piperidine and carboxylate moieties.

    Piperazine-1-carboxylate: Contains the piperazine ring and carboxylate group but lacks the chlorobenzyl and piperidine components.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28ClN3O3

Molecular Weight

393.9 g/mol

IUPAC Name

ethyl 4-[1-[(4-chlorophenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN3O3/c1-2-27-20(26)24-13-11-23(12-14-24)19(25)17-7-9-22(10-8-17)15-16-3-5-18(21)6-4-16/h3-6,17H,2,7-15H2,1H3

InChI Key

XRAYVOQINXYDKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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